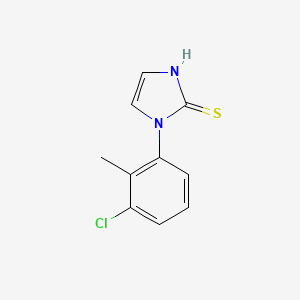![molecular formula C15H13NO2S B3371934 1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene CAS No. 851814-11-4](/img/structure/B3371934.png)
1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene
Descripción general
Descripción
The compound “1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene” is a complex organic molecule. It likely contains a phenylsulfonyl group attached to an azirene ring, which is a three-membered ring containing two carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azirines (which are similar to azirenes) can be synthesized through several methods. These include the Neber approach, decomposition of vinyl azides, ring contraction of isoxazoles, oxidative cyclization of enamine derivatives, and radical addition/cyclization of alkynes .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene and its derivatives play a significant role in chemical reactions and synthesis. These compounds have been utilized in various cycloaddition reactions. For instance, 1-Cyclohexyl-6-(cyclohexylimino)-1,1a,6,6a-tetrahydro-1a-phenylindeno[1,2-b]azirine undergoes a disallowed valence tautomerism to an isoquinolinium imine, which can be trapped in a series of 1,3-dipolar cycloadditions (Lown & Matsumoto, 1970). Additionally, 1-Phenylseleno-2-(p-toluenesulfonyl)ethyne, a related compound, has been effective as a dienophile and dipolarophile in Diels−Alder reactions with various dienes, leading to the formation of sulfone- and selenide-functionalized cyclohexadienes (Back et al., 1999).
Dearomatizing Cyclizations
The phenylsulfonyl group has been found to promote the dearomatizing cyclization of tethered organolithiums onto aromatic rings. This process creates new rings with high diastereoselectivity, useful in synthesizing complex molecules like podophyllotoxin analogues (Clayden et al., 2003).
Nucleophilic Addition Reactions
Compounds such as 2-Nitro-1-(phenylsulfonyl)indole undergo nucleophilic addition reactions, leading to the creation of substituted nitroindoles. This process is crucial for synthesizing various organic molecules with potential pharmaceutical applications (Pelkey et al., 1999).
Metabolic Studies
Although slightly diverging from the core compound, derivatives like (4-Phenoxyphenylsulfonyl)methylthiirane have shown significant promise in the metabolic studies of compounds with applications in cancer and stroke models. These studies provide insights into the metabolic pathways and potential therapeutic applications of related sulfonyl compounds (Celenza et al., 2008).
Antimicrobial Applications
Novel pyrazolopyrimidine compounds containing the phenylsulfonyl moiety have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives have shown activities exceeding that of standard drugs, highlighting the potential pharmaceutical applications of sulfonyl compounds (Alsaedi et al., 2019).
Nonlinear Optics
Sulfone-substituted thiophene chromophores, related to the phenylsulfonyl group, have been developed for their application in nonlinear optics. These compounds offer high thermal stability and transparency, making them suitable for use as nonlinear optical materials (Chou et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-6,6a-dihydro-1aH-indeno[1,2-b]azirine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-19(18,12-7-2-1-3-8-12)16-14-10-11-6-4-5-9-13(11)15(14)16/h1-9,14-15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHIAVCXLMPOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(N2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine](/img/structure/B3371851.png)
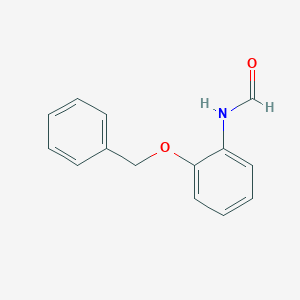
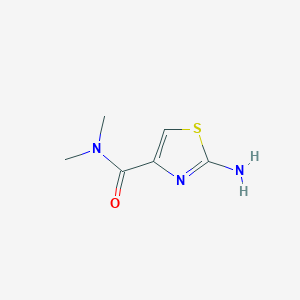
![2-[(5-Formyl-2-furyl)methoxy]benzamide](/img/structure/B3371871.png)

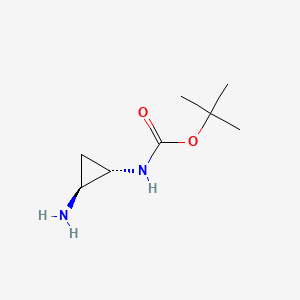
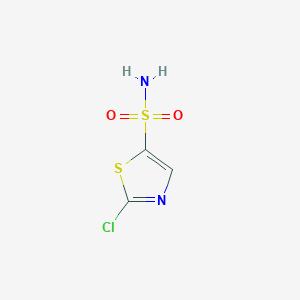
![2-{[6-Amino-3-cyano-5-(ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3371898.png)
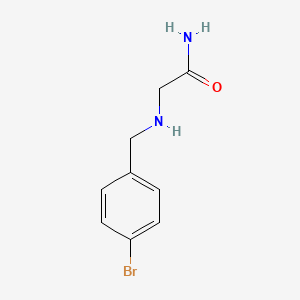
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B3371912.png)
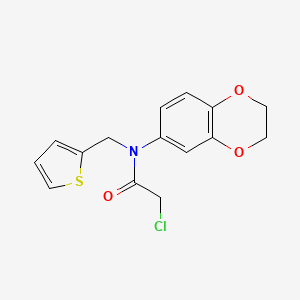
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide](/img/structure/B3371933.png)
![3-cyano-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3371941.png)
